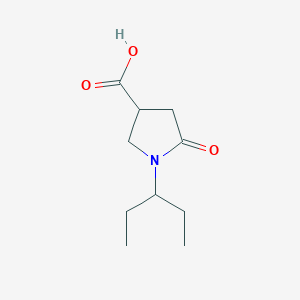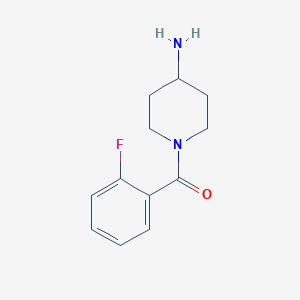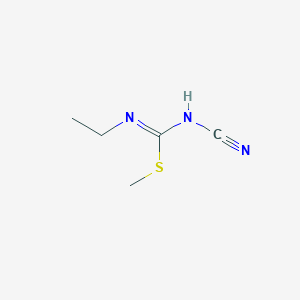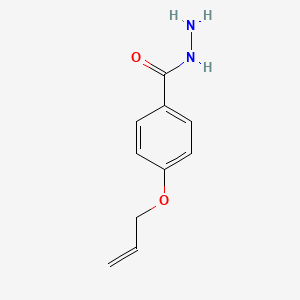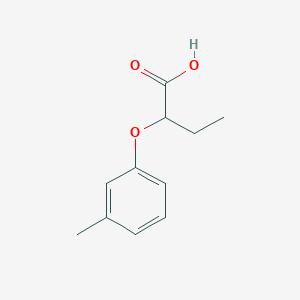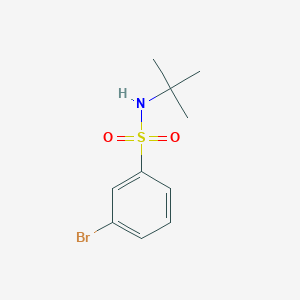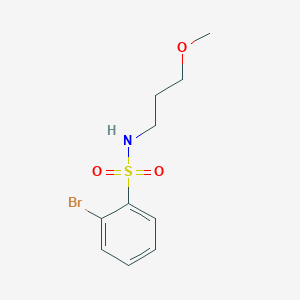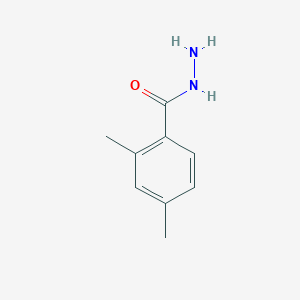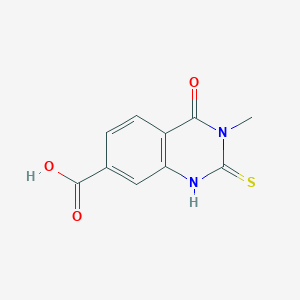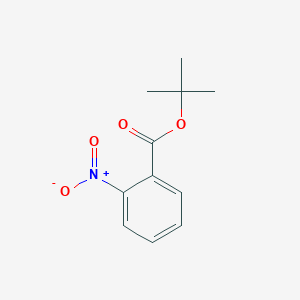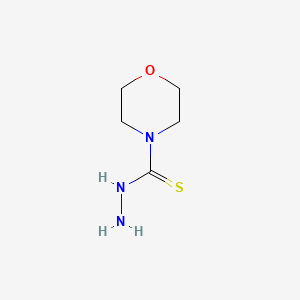
tert-butyl N-(4-methylphenyl)carbamate
Descripción general
Descripción
Tert-butyl N-(4-methylphenyl)carbamate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- tert-Butyl N-(4-methylphenyl)carbamate is used as an intermediate in various chemical syntheses. A study by Zhao et al. (2017) detailed the synthesis of this compound as an important intermediate in the production of biologically active compounds like omisertinib (AZD9291), a drug used in cancer treatment. The synthesis involved acylation, nucleophilic substitution, and reduction, achieving a high total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
- Another research by Ortiz, Guijarro, and Yus (1999) described the use of tert-butyl N-(chloromethyl)-N-methyl carbamate in the synthesis of α-aminated methyllithium, indicating its role in creating functionalized carbamates and substituted 1,2-diols (Ortiz, Guijarro, & Yus, 1999).
Environmental Impact Studies
- The degradation products of this compound (terbutol) in environmental water sources were studied by Suzuki et al. (1995). They identified various degradation products in water from golf courses treated with terbutol, indicating its environmental persistence and transformation (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).
Organic Chemistry Applications
- In organic chemistry, tert-butyl carbamates serve as a reagent for various reactions. Li et al. (2006) described the use of aqueous phosphoric acid for deprotection of tert-butyl carbamates in a mild and environmentally benign manner. This method offers good selectivity and high yields, essential in synthetic chemistry (Li, Berliner, Buzon, et al., 2006).
Structural and Molecular Studies
- The compound has been involved in studies focusing on its crystal structure and molecular interactions. For instance, a study by Das et al. (2016) on carbamate derivatives highlighted how molecules connected through hydrogen bonds can form structures with multiple molecules in the asymmetric unit, providing insights into the structural characteristics of these compounds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUJXPOJGTXSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406851 | |
| Record name | p-tolyl-carbamic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14618-59-8 | |
| Record name | Carbamic acid, N-(4-methylphenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-tolyl-carbamic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)
